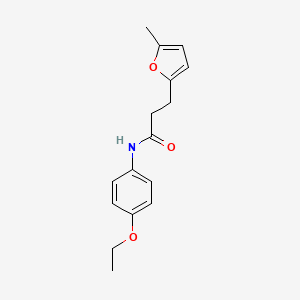

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide

Description

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides It features a phenyl ring substituted with an ethoxy group at the para position and a furan ring substituted with a methyl group at the 5-position

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-3-19-14-8-5-13(6-9-14)17-16(18)11-10-15-7-4-12(2)20-15/h4-9H,3,10-11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYGGCOFCNXNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328654 | |

| Record name | N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676847 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477281-44-0 | |

| Record name | N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethoxyaniline and 5-methylfuran-2-carboxylic acid.

Amide Bond Formation: The carboxylic acid is first activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated carboxylic acid then reacts with 4-ethoxyaniline to form the amide bond.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Furanone derivatives.

Reduction: Corresponding amine.

Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, affecting their structure and function. The phenyl and furan rings can participate in π-π interactions, further influencing molecular pathways.

Comparison with Similar Compounds

Similar Compounds

N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide: Similar structure but with a methoxy group instead of an ethoxy group.

N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)propanamide: Similar structure but with an ethyl group on the furan ring instead of a methyl group.

Uniqueness

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to the specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular structure of this compound can be characterized by the following components:

- Ethoxy Group : Enhances lipophilicity, aiding in membrane permeability.

- Furan Ring : Contributes to biological activity through potential interactions with biological targets.

- Propanamide Backbone : Provides stability and facilitates interactions with enzymes and receptors.

The molecular formula is with a molecular weight of approximately 219.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.

- Receptor Modulation : It has been suggested that the compound can bind to certain receptors, altering their activity and leading to physiological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial effects against various pathogens, making it a candidate for further development in treating infections .

- Anti-inflammatory Effects : The presence of the furan ring is associated with anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly through the inhibition of cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

-

Anti-inflammatory Research :

- In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .

-

Anticancer Investigation :

- A recent study assessed its effects on various cancer cell lines, showing that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner .

Comparative Analysis

The following table summarizes the biological activities of related compounds for context:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide | Methoxy group instead of ethoxy | Antimicrobial |

| N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide | Bromine substitution on phenyl | Anticancer |

| N-(4-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide | Nitro group on phenyl | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.